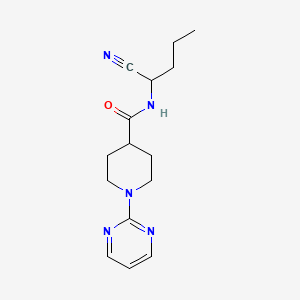
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and lupus. This compound belongs to the class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.
Mechanism of Action
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting JAK1, JAK2, and TYK2, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and interferon (IFN)-γ. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition by N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This inhibition has been shown to result in a significant reduction in disease activity in animal models of psoriasis, lupus, and other autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is its selectivity for JAK1, JAK2, and TYK2, which allows for a more targeted approach to the treatment of autoimmune diseases. However, like all drugs, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has some limitations, including the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the development of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors for the treatment of autoimmune diseases. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that target multiple pathways involved in autoimmune diseases, and the exploration of new indications for JAK inhibitors beyond autoimmune diseases.
In conclusion, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Its selective inhibition of JAK1, JAK2, and TYK2 has been shown to effectively reduce disease activity in preclinical studies, and further research is needed to determine its safety and efficacy in humans. With continued research and development, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors may provide a more targeted and effective approach to the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the pyrimidine and piperidine moieties. The process is carried out using standard organic chemistry techniques and has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed this compound.
Scientific Research Applications
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
N-(1-cyanobutyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-4-13(11-16)19-14(21)12-5-9-20(10-6-12)15-17-7-3-8-18-15/h3,7-8,12-13H,2,4-6,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOWBICYSSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
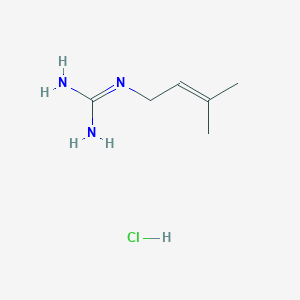
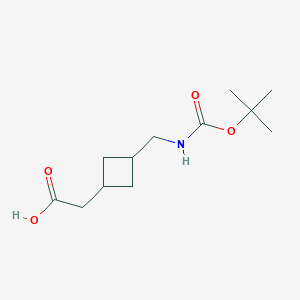
![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)

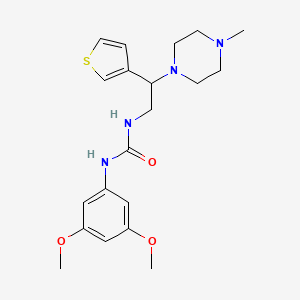
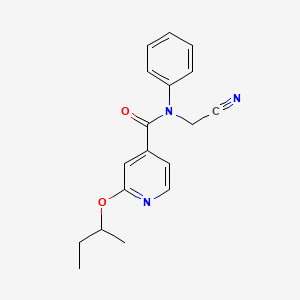
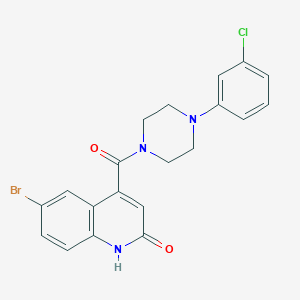
![3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2731759.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)